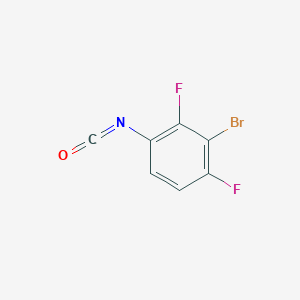
2-Bromo-1,3-difluoro-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under mild acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Substituted benzenes: Formed from electrophilic substitution reactions.
Amines and carbon dioxide: Formed from hydrolysis of the isocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3-difluorobenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3,4-Difluorophenyl isocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4,6-difluorophenyl isocyanate: Another closely related compound with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-1,3-difluoro-4-isocyanatobenzene is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H2BrF2NO |
|---|---|
Molekulargewicht |
234.00 g/mol |
IUPAC-Name |
2-bromo-1,3-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |
InChI-Schlüssel |
NZPHBTUAOSVJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=C=O)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
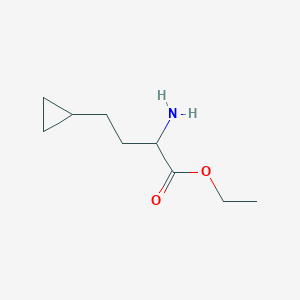
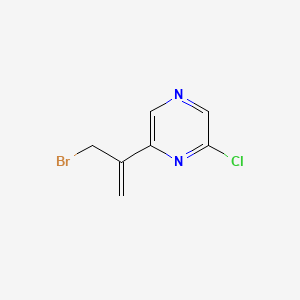
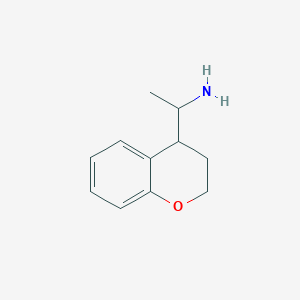
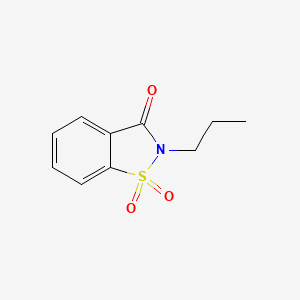
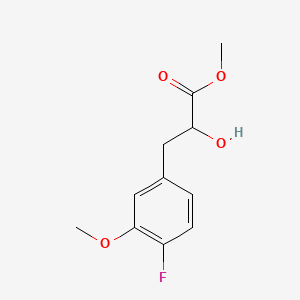
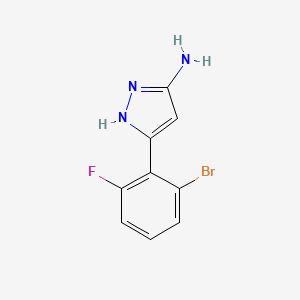

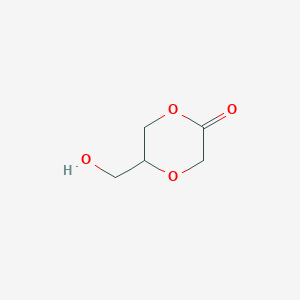

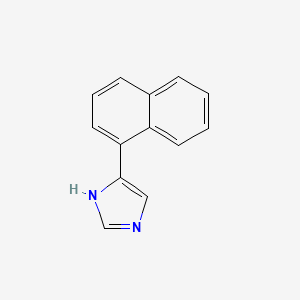
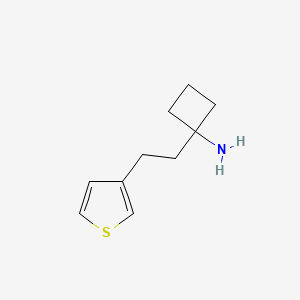
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
